molecular formula C34H38N4O6 B12408994 Cyclophilin inhibitor 3

Cyclophilin inhibitor 3

Cat. No.: B12408994
M. Wt: 598.7 g/mol
InChI Key: XRXWUGUEANTSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclophilin inhibitor 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclophilin inhibitor 3 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophilic or electrophilic reagents under controlled temperature and pH conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .

Scientific Research Applications

Cyclophilin inhibitor 3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cyclophilin inhibitor 3 represents a promising compound with significant potential in scientific research and therapeutic applications. Its unique properties and diverse applications make it a valuable tool in the study and treatment of various diseases.

Properties

Molecular Formula

C34H38N4O6

Molecular Weight

598.7 g/mol

IUPAC Name

N-cyclohexyl-2-[2-(3,4-dimethoxyphenyl)ethyl-[2-(1H-indol-3-yl)acetyl]amino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C34H38N4O6/c1-43-30-17-12-23(20-31(30)44-2)18-19-37(32(39)21-25-22-35-29-11-7-6-10-28(25)29)33(24-13-15-27(16-14-24)38(41)42)34(40)36-26-8-4-3-5-9-26/h6-7,10-17,20,22,26,33,35H,3-5,8-9,18-19,21H2,1-2H3,(H,36,40)

InChI Key

XRXWUGUEANTSOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN(C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3CCCCC3)C(=O)CC4=CNC5=CC=CC=C54)OC

Origin of Product

United States

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